molecular formula C13H24Sn B8508737 Stannin, 1,1-dibutyl-1,4-dihydro- CAS No. 31732-31-7

Stannin, 1,1-dibutyl-1,4-dihydro-

Cat. No.: B8508737
CAS No.: 31732-31-7
M. Wt: 299.04 g/mol
InChI Key: AVZNNCOGZFOGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannin, 1,1-dibutyl-1,4-dihydro- is an organotin compound characterized by a tin (Sn) center bonded to two butyl groups and a dihydro-substituted stannin backbone. Organotin compounds are widely studied for their applications in industrial catalysts, biocides, and polymer stabilizers. However, specific data on this compound remain sparse.

Properties

CAS No.

31732-31-7

Molecular Formula

C13H24Sn

Molecular Weight

299.04 g/mol

IUPAC Name

1,1-dibutyl-4H-stannine

InChI

InChI=1S/C5H6.2C4H9.Sn/c1-3-5-4-2;2*1-3-4-2;/h1-4H,5H2;2*1,3-4H2,2H3;

InChI Key

AVZNNCOGZFOGJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(C=CCC=C1)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Organotin Compounds

Organotin derivatives, such as tributyltin oxide (TBTO) and dibutyltin dilaurate (DBTL), share structural similarities with Stannin, 1,1-dibutyl-1,4-dihydro-. Key distinctions include:

Property Stannin, 1,1-dibutyl-1,4-dihydro- Tributyltin Oxide (TBTO) Dibutyltin Dilaurate (DBTL)
Structure Sn with two butyl groups, dihydro backbone Sn with three butyl groups Sn with two butyl groups, ester ligands
Applications Not well-documented Antifouling agent, biocide PVC stabilizer, catalyst
Toxicity Unknown (limited studies) High ecotoxicity, endocrine disruption Moderate toxicity (hepatotoxic)

Heterocyclic and Aromatic Derivatives

For example:

  • Diphenadione (): A 1,3-indandione anticoagulant with diphenylacetyl substituents. Unlike Stannin, 1,1-dibutyl-1,4-dihydro-, it lacks tin but demonstrates how structural motifs (e.g., ketone groups) dictate biological activity .
  • Its research focus contrasts with organotins, emphasizing solubility and hydroxyl-group interactions .

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